Cas no 53491-80-8 (1-Chloroisoquinoline-4-carbonitrile)

1-Chloroisoquinoline-4-carbonitrile is a versatile heterocyclic compound characterized by its chlorinated isoquinoline core and nitrile functional group. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of both chlorine and nitrile groups allows for further functionalization through nucleophilic substitution or cyclization reactions, enabling the construction of complex molecular frameworks. Its stability under standard conditions ensures ease of handling and storage. The compound's high purity and well-defined properties make it suitable for precision research and industrial-scale processes, where reproducibility and selectivity are critical.
1-Chloroisoquinoline-4-carbonitrile structure
53491-80-8 structure
Product Name:1-Chloroisoquinoline-4-carbonitrile
CAS No:53491-80-8
MF:C10H5ClN2
MW:188.613100767136
MDL:MFCD13193485
CID:838663
PubChem ID:13126946
Update Time:2025-10-24

1-Chloroisoquinoline-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-Chloroisoquinoline-4-carbonitrile
    • 1-chloro-4-cyanoisoquinoline
    • 4-Isoquinolinecarbonitrile,1-chloro
    • QC-8227
    • FS-2987
    • SY104861
    • DTXSID70520144
    • AKOS015851237
    • J-504530
    • MFCD13193485
    • DS-11831
    • CS-0019217
    • 4-Isoquinolinecarbonitrile, 1-chloro-
    • FMQOMPVZLLUVOD-UHFFFAOYSA-N
    • 53491-80-8
    • DA-05128
    • SCHEMBL2707163
    • MDL: MFCD13193485
    • Inchi: 1S/C10H5ClN2/c11-10-9-4-2-1-3-8(9)7(5-12)6-13-10/h1-4,6H
    • InChI Key: FMQOMPVZLLUVOD-UHFFFAOYSA-N
    • SMILES: ClC1C2C=CC=CC=2C(C#N)=CN=1

Computed Properties

  • Exact Mass: 188.01400
  • Monoisotopic Mass: 188.0141259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 36.7Ų

Experimental Properties

  • Density: 1.363
  • Boiling Point: 355.247°C at 760 mmHg
  • Flash Point: 168.648°C
  • Refractive Index: 1.667
  • PSA: 36.68000
  • LogP: 2.75988

1-Chloroisoquinoline-4-carbonitrile Security Information

1-Chloroisoquinoline-4-carbonitrile Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Chloroisoquinoline-4-carbonitrile Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:53491-80-8)1-Chloroisoquinoline-4-carbonitrile
Order Number:A870705
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:24
Price ($):172.0/859.0
Email:sales@amadischem.com

Additional information on 1-Chloroisoquinoline-4-carbonitrile

Comprehensive Overview of 1-Chloroisoquinoline-4-carbonitrile (CAS No. 53491-80-8): Properties, Applications, and Industry Insights

1-Chloroisoquinoline-4-carbonitrile (CAS 53491-80-8) is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research due to its unique molecular structure. As a derivative of isoquinoline, this nitrile-containing compound features a reactive chlorine substituent at the 1-position, making it a versatile intermediate for synthesizing bioactive molecules. Its high purity grade (>98%) and stability under controlled conditions have positioned it as a key building block in modern drug discovery pipelines.

Recent trends in small-molecule drug development highlight the growing demand for isoquinoline-based scaffolds, with 1-Chloroisoquinoline-4-carbonitrile serving as a precursor for kinase inhibitors and antimicrobial agents. Analytical studies using HPLC and NMR spectroscopy confirm its structural integrity, while computational chemistry models predict favorable ADMET properties for derivatives. The compound's low water solubility (0.2 mg/mL at 25°C) and melting point range (142-145°C) are critical parameters for formulation scientists.

In material science, researchers leverage its electron-deficient aromatic system to develop organic semiconductors and photocatalysts. A 2023 study published in Advanced Materials demonstrated its utility in constructing metal-organic frameworks (MOFs) with exceptional luminescent properties. This aligns with the industry's shift toward green chemistry applications, where 53491-80-8 derivatives show promise in energy storage systems.

Frequently searched questions about 1-Chloroisoquinoline-4-carbonitrile include: "synthetic routes for CAS 53491-80-8", "safety data sheet specifications", and "scalable purification methods". Current Good Manufacturing Practice (cGMP) compliant batches are increasingly available to meet preclinical research requirements. The compound's storage conditions (recommended 2-8°C under inert atmosphere) and shelf life (typically 24 months) are crucial considerations for procurement specialists.

Emerging applications in bioconjugation chemistry exploit the reactivity of both the chloro and cyano functional groups. A 2024 patent application revealed its use in developing fluorescent probes for cellular imaging, addressing the biomedical community's need for high-resolution diagnostics. This positions 1-Chloroisoquinoline-4-carbonitrile at the intersection of precision medicine and diagnostic innovation.

From a commercial perspective, global suppliers are optimizing cost-effective synthesis protocols to accommodate rising demand. Market analyses project a 7.2% CAGR for similar fine chemicals through 2028, driven by expanded contract research organization (CRO) activities. Technical specifications often emphasize residual solvent levels (<500 ppm) and heavy metal content limits to meet stringent pharmaceutical excipient standards.

Environmental considerations have prompted investigations into biodegradation pathways of 53491-80-8 derivatives. Recent QSAR modeling suggests low ecological accumulation potential, supporting its inclusion in sustainable chemistry initiatives. Regulatory databases list this compound under REACH compliance, with proper waste disposal protocols being a frequent topic in safety training modules.

Advanced characterization techniques like X-ray crystallography have elucidated the compound's molecular packing behavior, informing cocrystal engineering strategies. These developments cater to the pharmaceutical industry's focus on polymorph control and intellectual property protection. The logP value (2.1) and pKa (3.8) make it particularly valuable for designing blood-brain barrier permeable compounds.

For analytical chemists, method development for 1-Chloroisoquinoline-4-carbonitrile quantification typically employs reverse-phase chromatography with UV detection at 254 nm. The compound's distinct mass spectrometry fragmentation pattern (m/z 188.01 [M+H]+) facilitates reliable identification in complex matrices. These technical attributes are frequently discussed in quality control forums and method validation workshops.

Looking ahead, the integration of machine learning in molecular design is expected to unlock novel applications for CAS 53491-80-8. Early-stage research explores its potential in covalent inhibitor development and targeted drug delivery systems. As the scientific community prioritizes structure-activity relationship (SAR) optimization, this compound's dual-functionality ensures its continued relevance in cutting-edge chemical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53491-80-8)1-Chloroisoquinoline-4-carbonitrile
A870705
Purity:99%/99%
Quantity:1g/5g
Price ($):172.0/859.0
Email